molecular formula C20H18FNO4 B6607602 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylicacid CAS No. 2386152-14-1

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylicacid

Cat. No.: B6607602
CAS No.: 2386152-14-1
M. Wt: 355.4 g/mol
InChI Key: LYPCHEHMHWPNTN-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid is a complex organic compound with a unique structure that includes a fluorocyclobutane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, deprotection yields the free amine derivative, while substitution reactions yield various substituted cyclobutane derivatives .

Mechanism of Action

The mechanism by which 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid exerts its effects is primarily through its role as a protected amino acid derivative. The Fmoc group protects the amine functionality during synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-fluorocyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-20(18(23)24)9-12(10-20)22-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPCHEHMHWPNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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